6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

Catalog No.
S741151
CAS No.
623931-31-7
M.F
C6H9ClN2OS
M. Wt
192.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydroc...

CAS Number

623931-31-7

Product Name

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine;hydrochloride

Molecular Formula

C6H9ClN2OS

Molecular Weight

192.67 g/mol

InChI

InChI=1S/C6H8N2OS.ClH/c7-6-8-4-1-2-9-3-5(4)10-6;/h1-3H2,(H2,7,8);1H

InChI Key

QEKDSMUYYQIGCO-UHFFFAOYSA-N

SMILES

C1COCC2=C1N=C(S2)N.Cl

Canonical SMILES

C1COCC2=C1N=C(S2)N.Cl

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a heterocyclic amine salt recognized primarily for its role as a key process intermediate in the synthesis of Edoxaban. [REFS-1, REFS-2] Edoxaban is a direct factor Xa inhibitor used as an oral anticoagulant. [3] The procurement and use of this specific hydrochloride salt form are dictated by its integration into established, multi-step synthetic routes where purity, stability, and compatibility with specific reaction conditions are critical for achieving the final active pharmaceutical ingredient (API) specifications.

Substituting this hydrochloride salt with its corresponding free base or another amine precursor is often unviable in a process chemistry setting. The free base form may exhibit lower thermal stability and can be an oil or amorphous solid, complicating handling, weighing, and purification at scale. Furthermore, many synthesis pathways for Edoxaban utilize acidic conditions to deprotect amine precursors, naturally yielding the amine as a salt. [1] Using the isolated hydrochloride salt directly aligns with these process conditions, avoiding additional, cost-intensive steps of neutralization, extraction, and purification that would be required if isolating the free base, thereby streamlining the manufacturing workflow.

Direct Process Integration with Upstream Acidic Deprotection Workflows

Several patented synthetic routes to Edoxaban intermediates involve the removal of an N-Boc protecting group from a precursor under strong acidic conditions, such as concentrated hydrochloric acid. [REFS-1, REFS-2] This reaction directly produces the required amine as its hydrochloride salt in the reaction mixture. Procuring this pre-isolated hydrochloride salt allows for direct use in subsequent coupling steps, mirroring the state of the *in-situ* generated intermediate. This approach bypasses entire unit operations (neutralization, work-up, isolation, purification) that would be necessary to first produce and handle the free base, leading to significant process intensification.

Evidence DimensionProcess Efficiency
Target Compound DataDirect use of isolated HCl salt in subsequent coupling reaction.
Comparator Or BaselineProcess requiring isolation of free base after acidic deprotection.
Quantified DifferenceEliminates 3+ unit operations: neutralization, extraction/work-up, and separate purification/isolation of the free base.
ConditionsStandard N-Boc deprotection using hydrochloric acid as part of a multi-step Edoxaban synthesis.

This reduces process complexity, solvent consumption, and manufacturing cycle time, directly lowering the cost of goods for the final Edoxaban API.

Superior Physicochemical Properties for GMP Handling and Storage

As a salt, 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride exists as a stable, crystalline solid. This form is strongly preferred in regulated Good Manufacturing Practice (GMP) environments over the corresponding free amine. Free amines are frequently oils or low-melting, less-stable solids, which are more susceptible to oxidative degradation and difficult to handle, weigh, and dispense accurately and reproducibly in a large-scale setting. The salt form's stability is due to the protonation of the basic amine nitrogen, which reduces its reactivity and susceptibility to degradation.

Evidence DimensionMaterial Form and Stability
Target Compound DataCrystalline, thermally stable solid (as hydrochloride salt).
Comparator Or BaselineCorresponding free base, which is often an oil or a less stable, lower-melting solid.
Quantified DifferenceSolid form enables precise gravimetric dosing and confers enhanced shelf-life compared to the more reactive liquid or amorphous free base.
ConditionsStandard long-term storage and material handling in a pharmaceutical production facility.

Ensures batch-to-batch consistency, accurate stoichiometry in reactions, and reliable long-term storage, which are critical for a robust and reproducible manufacturing process.

Facilitates High Purity Specifications via Crystalline Purification

The crystalline nature of the hydrochloride salt is a significant advantage for achieving high purity, a critical parameter for any pharmaceutical intermediate. Purification via recrystallization, which is readily applied to crystalline solids, is a highly effective and scalable method for removing minor impurities. This is often more cost-effective and efficient at large scales than chromatographic purification, which would likely be required for a non-crystalline free base. The ability to supply a high-purity starting material (>98%) is essential for syntheses that produce a final API with demanding purity specifications, such as the Edoxaban synthesis achieving 98.96% purity by HPLC. [1]

Evidence DimensionPurification Scalability
Target Compound DataHigh-purity material achieved via scalable recrystallization.
Comparator Or BaselinePurification of an amorphous/oily free base, often requiring costly, solvent-intensive chromatography.
Quantified DifferenceRecrystallization offers a more economical and industrially scalable path to >98% purity compared to preparative chromatography.
ConditionsPurification of kilogram-to-ton scale batches for pharmaceutical manufacturing.

Using a crystalline, easily-purified intermediate provides a more robust and economically viable strategy for meeting the stringent purity requirements of the final drug substance.

Process Development and Scale-Up of Edoxaban Synthesis

This compound is the material of choice for process chemists developing robust, scalable, and economically efficient synthetic routes to Edoxaban. Its direct compatibility with upstream acidic deprotection steps and its solid nature simplify the process, reducing the number of unit operations and potential for yield loss. [1]

Large-Scale GMP-Compliant Manufacturing Campaigns

In regulated manufacturing environments, the superior handling, stability, and high-purity potential of the hydrochloride salt are critical advantages. Its solid form ensures consistent quality and facilitates accurate charging of reactors, contributing to the batch-to-batch reproducibility required under GMP. [2]

Development of Analytical Methods and Reference Standards

The proven stability and high degree of purity achievable with this crystalline salt make it an ideal candidate for use as an analytical reference standard. It can be used to qualify and quantify intermediates in the Edoxaban process stream and for the identification of process-related impurities.

Dates

Last modified: 08-15-2023

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